N-Methyl-Pemetrexed

Übersicht

Beschreibung

N-Methyl Pemetrexed is a derivative of Pemetrexed, an antifolate chemotherapy drug primarily used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. This compound is designed to disrupt folate-dependent metabolic processes essential for cell replication, thereby inhibiting the growth of cancer cells .

Wissenschaftliche Forschungsanwendungen

N-Methyl Pemetrexed has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of methylation on antifolate activity.

Biology: Investigated for its potential to inhibit cell replication in various cancer cell lines.

Medicine: Explored as a potential therapeutic agent for cancers resistant to traditional antifolates.

Industry: Utilized in the development of new antifolate drugs with improved efficacy and reduced toxicity.

Wirkmechanismus

Target of Action

N-Methyl Pemetrexed, like its parent compound Pemetrexed, primarily targets enzymes involved in folate metabolism and purine and pyrimidine synthesis . The primary site of action is thymidylate synthase (TS) . Secondary targets include dihydrofolate reductase (DHFR) , glycinamide ribonucleotide formyltransferase (GARFT) , aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT) , and C1 synthase .

Mode of Action

N-Methyl Pemetrexed inhibits the aforementioned enzymes, disrupting the synthesis of purines and pyrimidines, which are essential for DNA and RNA formation . By inhibiting these enzymes, N-Methyl Pemetrexed prevents the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .

Biochemical Pathways

The inhibition of these enzymes disrupts the folate cycle, affecting the synthesis of purines and pyrimidines . This disruption leads to a decrease in the production of nucleotides, which are the building blocks of DNA and RNA. As a result, cell replication is hindered, leading to cell death .

Pharmacokinetics

The pharmacokinetic behavior of Pemetrexed is described by a two-compartment model with first-order elimination . The clearance (CL) and intercompartmental clearance (Q) are influenced by creatinine clearance (CrCl) and certain gene polymorphisms .

Result of Action

The result of N-Methyl Pemetrexed’s action is the inhibition of cell growth and replication, leading to cell death . This is particularly effective in cancer cells, which have a high rate of replication. It can also lead to treatment-limiting toxicities, including mucositis, skin problems, fatigue, renal toxicity, and neutropenia .

Action Environment

The efficacy and toxicity of N-Methyl Pemetrexed can be influenced by various environmental factors. For instance, renal impairment can increase the risk of toxicity . Additionally, the use of standard vitamin supplementation and dexamethasone has been shown to decrease the incidence of hematological toxicity and skin reactions . Other strategies to manage toxicity include the use of granulocyte colony-stimulating factor, high-dose folinic acid, hemodialysis, and therapeutic drug monitoring .

Biochemische Analyse

Biochemical Properties

N-Methyl Pemetrexed inhibits three enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes are thymidylate synthase, dihydrofolate reductase, and glycineamide ribonucleotide formyltransferase . The interactions between N-Methyl Pemetrexed and these enzymes are crucial for its function and efficacy.

Cellular Effects

N-Methyl Pemetrexed has a substantial impact on various types of cells and cellular processes. It is generally well-tolerated, but some patients experience dose-limiting or even treatment-limiting toxicities . These include mucositis, skin problems, fatigue, renal toxicity, and neutropenia .

Molecular Mechanism

The molecular mechanism of N-Methyl Pemetrexed involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits tumor growth by inhibiting three metabolic enzymes .

Dosage Effects in Animal Models

The effects of N-Methyl Pemetrexed vary with different dosages in animal models . At a dose of 1 mg/kg, therapeutically high and durable pemetrexed concentrations could be achieved . At a dose of 3 mg/kg, some rats experienced severe toxicity .

Metabolic Pathways

N-Methyl Pemetrexed is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a significant role in folate metabolism and purine and pyrimidine synthesis .

Transport and Distribution

N-Methyl Pemetrexed is transported into cells via the reduced folate carrier (RFC), with transport kinetics similar to those of methotrexate . It binds to the folate receptor with a very high affinity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Pemetrexed involves several key steps, starting from p-methyl benzoic acid as the raw material. The process includes the formation of intermediates through various reactions such as nitration, reduction, and amidation. The final step involves the methylation of the amino group to obtain N-Methyl Pemetrexed .

Industrial Production Methods: Industrial production of N-Methyl Pemetrexed follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl Pemetrexed undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, affecting the compound’s activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield various reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Pemetrexed: The parent compound, widely used in chemotherapy.

Methotrexate: Another antifolate drug used in cancer treatment.

Pralatrexate: A similar antifolate with a different spectrum of activity.

Raltitrexed: An antifolate used in the treatment of colorectal cancer.

Uniqueness: N-Methyl Pemetrexed is unique due to its methylation, which can alter its pharmacokinetics and pharmacodynamics. This modification can potentially enhance its selectivity and efficacy against certain cancer types while reducing toxicity compared to its parent compound .

Biologische Aktivität

N-Methyl Pemetrexed, an analog of the established chemotherapeutic agent pemetrexed, exhibits significant biological activity primarily through its mechanisms of inhibiting folate-dependent enzymes involved in nucleic acid synthesis. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

N-Methyl Pemetrexed functions as an anti-folate agent, inhibiting several key enzymes involved in the folate metabolic pathway:

- Thymidylate Synthase (TS) : The primary target, crucial for de novo DNA synthesis.

- Dihydrofolate Reductase (DHFR) : Involved in the reduction of dihydrofolate to tetrahydrofolate.

- Glycinamide Ribonucleotide Formyltransferase (GARFT) : Participates in purine biosynthesis.

- 5-Aminoimidazole-4-Carboxamide Ribonucleotide Formyltransferase (AICARFT) : Also involved in purine metabolism.

The inhibition of TS is particularly significant as it is a rate-limiting enzyme in DNA biosynthesis and repair, directly affecting cell proliferation and tumor growth .

Case Studies

- Chordoma Treatment :

- Non-Small Cell Lung Cancer (NSCLC) :

Data Table: Summary of Clinical Findings

| Study/Case | Cancer Type | Treatment Regimen | Response | TS Expression Level |

|---|---|---|---|---|

| Case 1 | Chordoma | Pemetrexed 900 mg/m² every 3 weeks | Partial Response | High |

| Case 2 | Chordoma | Pemetrexed + Temozolomide | Continuous Partial Response | Low |

| Study 1 | NSCLC | Pemetrexed Monotherapy | Variable Response | High vs Low |

Mechanisms of Resistance

Resistance to N-Methyl Pemetrexed can arise from various factors:

- High TS Expression : Tumors with elevated levels of TS are less sensitive to pemetrexed treatment .

- Genetic Mutations : NSCLC patients with specific mutations (e.g., EGFR, ALK) showed varying responses to treatment, with some mutations correlating with better outcomes when treated with pemetrexed-based regimens .

Recent Research Findings

Recent studies have focused on the relationship between N-Methyl Pemetrexed and oxidative stress:

Eigenschaften

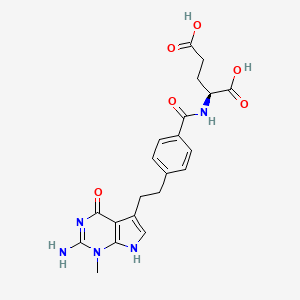

IUPAC Name |

(2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c1-26-17-16(19(30)25-21(26)22)13(10-23-17)7-4-11-2-5-12(6-3-11)18(29)24-14(20(31)32)8-9-15(27)28/h2-3,5-6,10,14,23H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H,31,32)(H2,22,25,30)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKULRGFPYBAJTE-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869791-42-4 | |

| Record name | N-Methyl pemetrexed | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869791424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl)ethyl] benzoyl]amino]-pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL PEMETREXED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDJ47U4SYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of synthesizing and characterizing impurities like N-Methyl Pemetrexed in the context of pharmaceutical development?

A1: Identifying and characterizing impurities formed during drug synthesis is crucial for several reasons. [] Impurities can impact the drug's safety, efficacy, and stability. By understanding the structure and properties of impurities like N-Methyl Pemetrexed, researchers can refine manufacturing processes to minimize their formation, ensuring the production of a high-quality drug substance. Additionally, having these compounds as reference standards allows for accurate quality control during drug development and manufacturing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.